1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine
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Overview
Description
1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is a benzimidazole derivative known for its diverse applications in scientific research and industry. Benzimidazoles are a class of compounds that have been extensively studied due to their broad range of biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions can vary, but common methods include refluxing in ethanol or other solvents with catalysts such as acetic acid or hydrochloric acid . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Chemical Reactions Analysis
1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory response . By blocking the activity of mPGES-1, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine can be compared with other benzimidazole derivatives such as:
2-substituted benzimidazoles: These compounds also exhibit antimicrobial and antiviral activities but may differ in their potency and spectrum of activity.
Benzimidazole oxides: These derivatives are formed through oxidation reactions and may have different biological activities compared to the parent compound.
N-alkylated benzimidazoles: These compounds are formed through nucleophilic substitution reactions and can have varied pharmacological properties.
Properties
IUPAC Name |
5,6-dimethyl-1-propan-2-ylbenzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-7(2)15-6-14-12-10(15)5-8(3)9(4)11(12)13/h5-7H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDJDEZOUUPUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)N=CN2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.